molecular formula C20H27FN2O2 B10815383 Flutriciclamide (18F) CAS No. 1274863-98-7

Flutriciclamide (18F)

Cat. No.: B10815383
CAS No.: 1274863-98-7
M. Wt: 345.4 g/mol
InChI Key: ZVDVQPLDTTXLKI-LSKWOKDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flutriciclamide (¹⁸F-GE180) is a third-generation translocator protein (TSPO)-targeting positron emission tomography (PET) radiotracer developed for imaging neuroinflammatory processes. TSPO, an 18 kDa mitochondrial membrane protein, is upregulated in activated microglia and macrophages during neuroinflammation, making it a biomarker for conditions like multiple sclerosis (MS), glioma, and cerebral cavernous malformations (CCM) .

Properties

CAS No.

1274863-98-7

Molecular Formula

C20H27FN2O2

Molecular Weight

345.4 g/mol

IUPAC Name

(4S)-N,N-diethyl-9-(2-(18F)fluoranylethyl)-5-methoxy-1,2,3,4-tetrahydrocarbazole-4-carboxamide

InChI

InChI=1S/C20H27FN2O2/c1-4-22(5-2)20(24)14-8-6-9-15-18(14)19-16(23(15)13-12-21)10-7-11-17(19)25-3/h7,10-11,14H,4-6,8-9,12-13H2,1-3H3/t14-/m0/s1/i21-1

InChI Key

ZVDVQPLDTTXLKI-LSKWOKDISA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CCCC2=C1C3=C(N2CC[18F])C=CC=C3OC

Canonical SMILES

CCN(CC)C(=O)C1CCCC2=C1C3=C(N2CCF)C=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of 18F-GE180 involves the incorporation of fluorine-18 (18F) into a precursor molecule. The most common method is radiofluorination using a nucleophilic substitution reaction. Here are the key steps:

    Radiosynthesis: Cyclotron-produced 18F is reacted with a precursor containing a leaving group (e.g., tosylate or mesylate) to yield 18F-GE180.

    Purification: The radiolabeled compound is purified to remove any unreacted precursors or impurities.

    Formulation: The purified 18F-GE180 is formulated for clinical use.

Chemical Reactions Analysis

18F-GE180 does not undergo significant chemical transformations in vivo. during synthesis, it undergoes nucleophilic substitution reactions. Common reagents include Kryptofix 2.2.2 (a phase-transfer catalyst) and K2CO3 (base). The major product is 18F-GE180 itself.

Scientific Research Applications

Mechanism of Action

    Molecular Targets: TSPO is upregulated during neuroinflammation. 18F-GE180 binds to TSPO, allowing visualization of activated microglia and astrocytes.

    Pathways: The exact pathways are still under investigation, but TSPO involvement in mitochondrial function and steroidogenesis is implicated.

Comparison with Similar Compounds

Key Properties:

  • Molecular Advantages : Flutriciclamide exhibits improved binding affinity, blood-brain barrier permeability, and target-to-background contrast compared to earlier TSPO tracers. Its fluorine-18 isotope (half-life: 109.7 minutes) allows extended imaging windows, unlike shorter-lived carbon-11 (¹¹C) tracers (half-life: 20.4 minutes) .
  • Clinical Applications :
    • CCM : In a 2023 PET/MRI study, flutriciclamide uptake in CCM lesions correlated with iron deposition (quantitative susceptibility mapping, QSM; r = 0.53, p = 0.03), highlighting its role in tracking lesion-specific neuroinflammation .
    • MS and Glioma : Significant uptake in active lesions supports its utility in monitoring disease progression .

Pharmacokinetics:

  • Standardized uptake values (SUVs) vary regionally (e.g., temporal pole SUV: 0.66 ± 0.23 g/mL in CCM patients vs. 0.57 ± 0.09 g/mL in controls) .
  • Optimal imaging occurs at equilibrium (60–90 minutes post-injection) .

Comparison with Similar Compounds

TSPO tracers are categorized into three generations based on binding performance and clinical utility. Below is a detailed comparison:

Table 1: Generational Comparison of TSPO Tracers

Generation Example Tracers Key Features Limitations
1st [¹¹C]PK11195, [¹¹C]AC-5216 - Low signal-to-noise ratio (SNR).
- High off-target binding.
Limited clinical adoption due to poor SNR .
2nd [¹⁸F]DPA714, [¹¹C]PBR28 - Improved specificity.
- Moderate SNR.
Polymorphism-dependent binding (e.g., PBR28 requires genetic screening) .
3rd Flutriciclamide ([¹⁸F]GE-180) , [¹¹C]ER176, [¹⁸F]FEBMP - High affinity (human Kᵢ: 9.2 nM).
- Low non-specific binding.
- Superior lesion contrast .
Limited brain penetration in MS patients .

Table 2: Head-to-Head Comparison of Select TSPO Tracers

Parameter Flutriciclamide ([¹⁸F]GE-180) [¹¹C]PK11195 [¹⁸F]DPA714 [¹¹C]ER176
Binding Affinity (Kᵢ) 0.87 nM (rat), 9.2 nM (human) 1.4–4.3 nM (human) 7.0 nM (human) 0.8 nM (human)
Half-Life 109.7 minutes 20.4 minutes 109.7 minutes 20.4 minutes
SNR High Low Moderate High
Clinical Utility CCM, MS, glioma Neurodegeneration Stroke, MS Alzheimer’s disease
Key Study Kim et al. (2023) Bloomfield et al. (2016) Zatcepin et al. (2022) Fujita et al. (2017)

Critical Findings:

Superior Imaging Properties : Flutriciclamide outperforms [¹¹C]PK11195 and [¹⁸F]DPA714 in lesion contrast and metabolic stability. In CCM, its SUV ratios (e.g., temporal pole SUVr: 1.96 ± 0.25 vs. 1.81 ± 0.34 in controls) enable precise delineation of inflamed regions .

Limitations in MS : Despite high affinity, flutriciclamide’s low volume of distribution in MS patients reduces its sensitivity compared to [¹¹C]ER176 .

Q & A

Q. What methodologies resolve contradictions in [18F]GE-180’s clinical utility for low-affinity binders (LABs)?

  • Methodological Answer : In LAB-dominant populations, combine [18F]GE-180 with MRI biomarkers (e.g., DTI for axonal injury) to enhance specificity. Alternatively, develop hybrid tracers targeting complementary neuroinflammation pathways (e.g., COX-1/2) .

Q. How can in vitro binding assays be optimized to predict in vivo [18F]GE-180 performance?

  • Methodological Answer : Use human postmortem brain slices for autoradiography with/without TSPO blockers. Correlate in vitro Kd values with in vivo BPND using Bland-Altman plots to identify systematic biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.